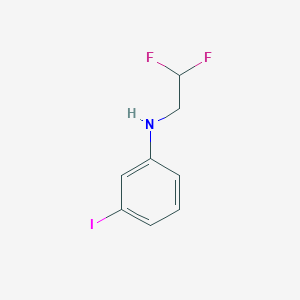

N-(2,2-difluoroethyl)-3-iodoaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,2-difluoroethyl)-3-iodoaniline” is a compound that likely contains an aniline group (a phenyl group attached to an amino group), a difluoroethyl group (a two-carbon chain with two fluorine atoms attached), and an iodine atom. The exact properties of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring (from the aniline group) attached to an amino group, which is in turn attached to a two-carbon chain with two fluorine atoms. One of the carbons on the benzene ring would also be attached to an iodine atom .Wissenschaftliche Forschungsanwendungen

Hypervalent Iodine(III) Reagents in Radical Chemistry

Hypervalent iodine(III) compounds, including iodine(III) reagents, are utilized for their unique reactivity in both ionic and radical processes. These compounds are instrumental in constructing various chemical bonds (C–CF3, C–N3, C–CN, etc.) through electrophilic reactions. They also facilitate the generation of carbon and heteroatom radicals, enabling transformations such as alkane C–H functionalization. This radical reactivity is exploited in synthetic chemistry for developing novel compounds and materials (Xi Wang & A. Studer, 2017).

Shelf-stable Electrophilic Reagents for Trifluoromethylthiolation

The design of shelf-stable electrophilic reagents for the trifluoromethylthiolation of substrates represents a significant advancement in the field of pharmaceuticals and materials science. These reagents, developed to improve the lipophilicity and stability of lead compounds, enable the late-stage functionalization of drug molecules. The development of such reagents underscores the importance of fluorine chemistry in enhancing the properties of organic molecules for various applications (X. Shao et al., 2015).

Halogen-Bond Effects in Molecular Co-crystals

The study of halogen-bond effects on the thermo- and photochromic behavior of anil-based molecular co-crystals highlights the role of iodine in modifying the physical properties of materials. These studies provide insights into how halogen bonding influences the optical properties of materials, offering potential applications in the development of responsive materials and sensors (Andrea Carletta et al., 2017).

Radiofluorination of Non-activated and Hindered Aromatics

The use of spirocyclic hypervalent iodine(III) complexes for the radiofluorination of non-activated aromatics represents a breakthrough in the synthesis of radiopharmaceuticals for positron emission tomography (PET). This methodology enables the efficient labeling of a wide range of functionalized arenes and heteroarenes, facilitating the development of novel PET tracers for medical imaging (Benjamin H. Rotstein et al., 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as bexicaserin , have been under investigation for their potential effects on various biological targets.

Mode of Action

It’s known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . The presence of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity .

Biochemical Pathways

The compound’s 2,2-difluoroethyl group has been shown to participate in reactions such as the asymmetric s n 2’-s n 2’ reaction , indicating potential involvement in complex biochemical transformations.

Pharmacokinetics

For instance, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .

Result of Action

The compound’s potential to participate in complex biochemical reactions suggests it could have significant effects at the molecular and cellular levels .

Action Environment

The action of N-(2,2-difluoroethyl)-3-iodoaniline can be influenced by various environmental factors. For example, the solubility of fluorinated polyacrylamides in water can be easily controlled by changing the number of fluorine atoms in N-ethyl groups . This suggests that the compound’s action, efficacy, and stability could be modulated by its environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,2-difluoroethyl)-3-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2IN/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXDEAOTNRLGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B2742948.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)

![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)